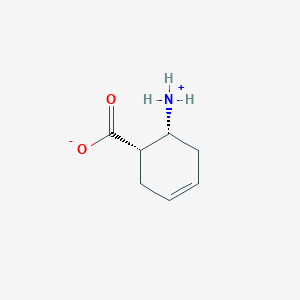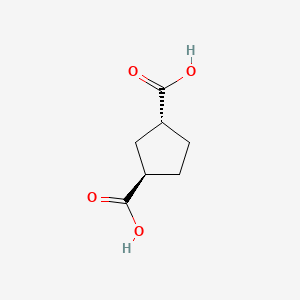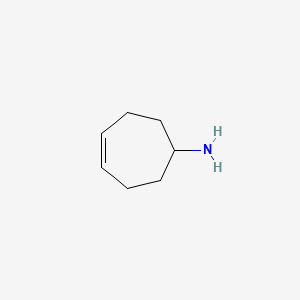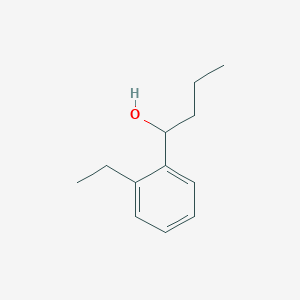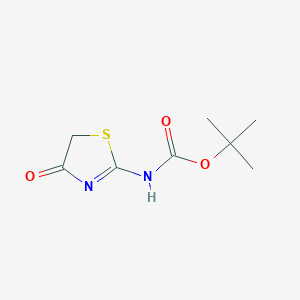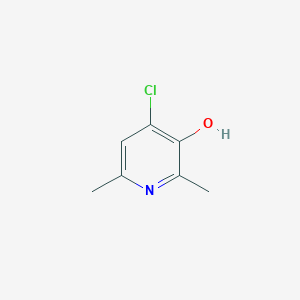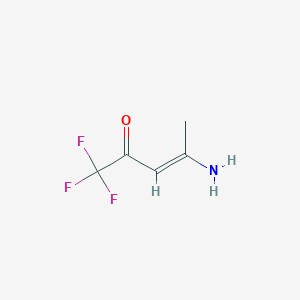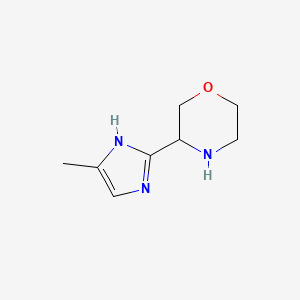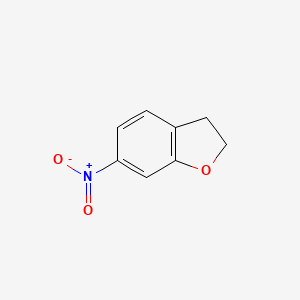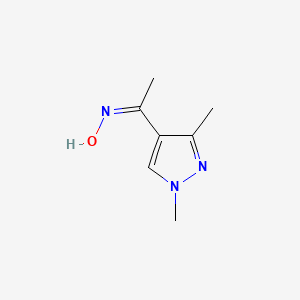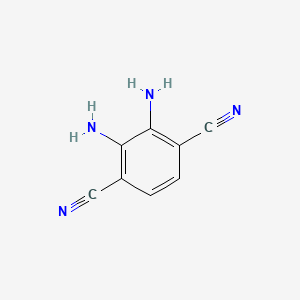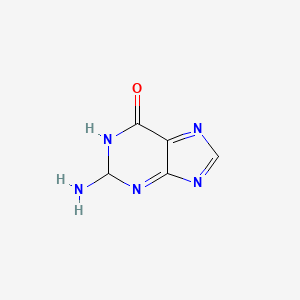
2-Amino-2H-purin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2H-purin-6-ol typically involves the reaction of 6-chloropurine with ammonia or amines under specific conditions. One common method includes heating 6-chloropurine with aqueous ammonia or amines in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dioxopurine derivatives.
Reduction: Reduction reactions can convert it to dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2,6-Dioxopurine derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-2H-purin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other purine derivatives.
Biology: It serves as a probe for studying DNA and RNA interactions, as well as enzyme-substrate interactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive compounds
Mecanismo De Acción
The mechanism of action of 2-Amino-2H-purin-6-ol involves its incorporation into nucleic acids, where it can form base pairs with cytosine instead of thymine or uracil. This mispairing can lead to mutations and disrupt normal cellular processes. Additionally, it can inhibit enzymes involved in nucleic acid metabolism, thereby exerting its antiviral and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base that pairs with thymine in DNA and uracil in RNA.
Guanine: Another purine base that pairs with cytosine in both DNA and RNA.
2-Aminopurine: A synthetic analog of adenine used as a mutagen in genetic research.
Uniqueness
2-Amino-2H-purin-6-ol is unique due to its ability to form non-standard base pairs, which makes it a valuable tool in studying mutagenesis and DNA repair mechanisms. Its structural similarity to adenine and guanine allows it to be incorporated into nucleic acids, yet its distinct properties enable it to disrupt normal base pairing and enzyme functions .
Propiedades
IUPAC Name |
2-amino-1,2-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIQMAARUYCXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(NC(=O)C2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

